molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

カタログ番号 B610436
CAS番号: 661472-41-9
分子量: 790.984
InChIキー: IPMQOGDSJZQLFX-BIBZJUPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Relamorelin (also known as RM-131, BIM-28131, BIM-28163) is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . It is being developed by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . It is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .


Molecular Structure Analysis

Relamorelin has a molecular formula of C43H50N8O5S and a molar mass of 790.98 g/mol . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Physical And Chemical Properties Analysis

Relamorelin is a small molecule with a molecular weight of 790.98 . It is a pentapeptide and an analogue of ghrelin . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

科学的研究の応用

  • Treatment of Gastrointestinal Motility Disorders : Relamorelin, known as RM-131, is a synthetic ghrelin analog that shows promise in treating gastrointestinal motility disorders. It activates the growth hormone secretagogue (GHS)-1a receptor with greater potency than natural ghrelin, offering potential benefits in treating conditions like gastroparesis and chronic constipation (Camilleri & Acosta, 2015).

  • Relief from Chronic Constipation : In a randomized trial, relamorelin was found to relieve constipation and accelerate colonic transit in patients with chronic constipation, suggesting its effectiveness in managing this condition (Acosta et al., 2015).

  • Gastroparesis in Diabetic Patients : Relamorelin demonstrated efficacy in reducing symptoms of gastroparesis in diabetic patients, including nausea, abdominal pain, and bloating, while also accelerating gastric emptying. It was generally safe and well tolerated in a 12-week study (Camilleri et al., 2017).

  • Potential in Treating Anorexia Nervosa : In a study on women with anorexia nervosa, treatment with relamorelin showed a trend towards weight gain and significantly decreased gastric emptying time, suggesting its potential use in this context (Fazeli et al., 2018).

  • Reducing Vomiting in Diabetic Gastroparesis : Relamorelin was effective in reducing vomiting frequency and severity in adults with diabetic gastroparesis, further confirming its role in managing gastroparesis-related symptoms (Lembo et al., 2016).

  • Treatment of Constipation in Parkinson's Disease : A study on the use of relamorelin for treating constipation in Parkinson's disease provided insights into the nature of constipation in this patient group, although the recruitment goals were not met to demonstrate the drug's efficacy (Pfeiffer, 2017).

  • Colonic Motility in Chronic Constipation : Relamorelin was shown to stimulate propagated colonic contractions without altering background irregular contractions in chronic constipation, adding to its potential therapeutic applications (Acosta et al., 2016).

  • Overall Promising Outlook for Gastrointestinal Disorders : Relamorelin has shown promise in treating diabetic gastroparesis with a reduction in core symptoms and is considered efficacious and well-tolerated. It's anticipated to become a preferred drug once approved (Chedid & Camilleri, 2017).

Safety And Hazards

In clinical trials, Relamorelin has been associated with some adverse effects, including headaches, dizziness, and gastrointestinal symptoms . Despite these adverse effects, it is considered to offer a promising avenue for gastroparesis treatment .

将来の方向性

Relamorelin is currently under development and has been granted Fast Track designation by the FDA for diabetic gastroparesis . Some experimental therapies not yet approved anywhere in the world appear to be promising, including tradipitant, which is a neurokinin-1 receptor antagonist, and relamorelin, which is a ghrelin receptor agonist . There is much promise if these medications can be followed through to phase 3 trials and approved by the FDA .

特性

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-19-45-20-17-43)51-41(55)34(21-27-9-2-1-3-10-27)49-39(53)35(22-29-25-47-33-14-6-4-12-31(29)33)50-40(54)36(48-38(52)28-11-8-18-46-24-28)23-30-26-57-37-15-7-5-13-32(30)37/h1-7,9-10,12-15,25-26,28,34-36,45-47H,8,11,16-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t28?,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQOGDSJZQLFX-BIBZJUPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relamorelin

CAS RN

661472-41-9
Record name Relamorelin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661472419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。